![molecular formula C19H17F2N3O3S2 B2888291 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 312592-95-3](/img/structure/B2888291.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as DFB or DFB-PZ, is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antimicrobial Studies
A significant area of application for derivatives of benzothiazole, which includes compounds structurally related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, is in antimicrobial research. Studies have synthesized and evaluated the antimicrobial activity of various substituted 2-aminobenzothiazoles derivatives. These compounds, characterized by spectral analysis and molecular docking, exhibited good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, suggesting a path for designing potent antimicrobial agents (Anuse et al., 2019).
Anti-mycobacterial Research
The design and synthesis of thiazole-aminopiperidine hybrid analogues have demonstrated significant in vitro activity against Mycobacterium tuberculosis, highlighting the potential of benzothiazole derivatives in developing new anti-tubercular drugs. These compounds, evaluated through various assays, have shown promise in inhibiting mycobacterial growth, providing a basis for further exploration in anti-tuberculosis drug development (Jeankumar et al., 2013).
Anticancer Activity
Derivatives of benzothiazole have been investigated for their anticancer properties. The synthesis of new compounds and their evaluation against cancer cell lines offer insights into the therapeutic potential of benzothiazole derivatives, including structures similar to N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, in oncology research. These studies indicate a promising avenue for anticancer drug development, emphasizing the need for further investigation into the biological activities of benzothiazole derivatives (Ravinaik et al., 2021).
Synthesis and Evaluation of Prokinetic Agents
Research into cinitapride-related derivatives, which share a structural resemblance to N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, has highlighted the synthesis of benzimidazole derivatives with potential prokinetic activity. These compounds have been evaluated for their anti-ulcerative properties, contributing to the development of new therapeutic agents for gastrointestinal motility disorders. This area of research underscores the versatility of benzothiazole derivatives in medicinal chemistry (Srinivasulu et al., 2005).
Propiedades
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S2/c20-13-10-15(21)17-16(11-13)28-19(22-17)23-18(25)12-4-6-14(7-5-12)29(26,27)24-8-2-1-3-9-24/h4-7,10-11H,1-3,8-9H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIHEBBIBSIFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.